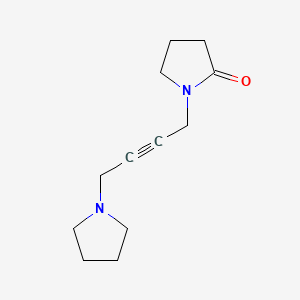







|
REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7]#[C:8][CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pt]=O.C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5]1
|


|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)CC#CCN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A solution containing 21.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
When the theoretical quantity of hydrogen was absorbed
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was removed under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CCCCN1C(CCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |